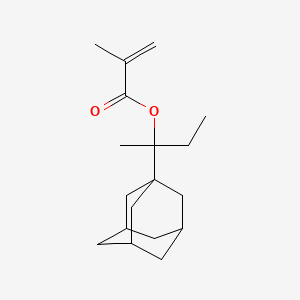
2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate
Overview
Description
2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C18H28O2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Adamantane derivatives, including compounds structurally related to 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate, have been a focal point in the chemistry of heterocyclic compounds. Their synthesis and chemical properties have been extensively studied, revealing their potential in creating highly effective and selective drugs. This interest is largely due to the unique chemical stability and biological activity associated with the adamantane skeleton, suggesting promising research avenues for novel therapeutic agents (E. Shokova & V. Kovalev, 2013).
Paramagnetic Planar Complexes
The complexation behavior of adamantylated compounds has been explored, with studies reporting the formation of paramagnetic planar complexes. These complexes exhibit unique magnetic properties and coordination geometries, underscoring the versatility of adamantane-based scaffolds in developing new materials with potential applications in magnetic resonance imaging (MRI) and other technologies (A. Brück et al., 1996).
Pharmacological Profile
The pharmacological potential of adamantane derivatives extends to the treatment of neurodegenerative diseases. Certain adamantane-based compounds have shown greater efficacy against Alzheimer's and Parkinson's diseases compared to well-known drugs like amantadine and memantine. This highlights the significant role these compounds play in developing future treatments for neurodegenerative conditions (V. Dembitsky et al., 2020).
Drug Delivery and Nanoformulations
In the realm of drug delivery, adamantane-based scaffolds have been utilized for creating nanoformulations aimed at the cardiovascular system. These formulations aim to enhance therapeutic outcomes by overcoming physiological barriers, demonstrating the adaptability of adamantane derivatives in pharmaceutical applications (W. Geldenhuys et al., 2017).
Properties
IUPAC Name |
2-(1-adamantyl)butan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-5-17(4,20-16(19)12(2)3)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-15H,2,5-11H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHGFSIJSVUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


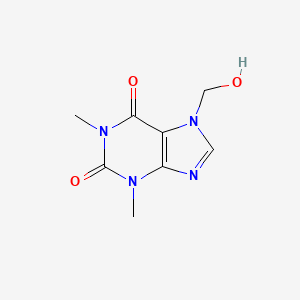

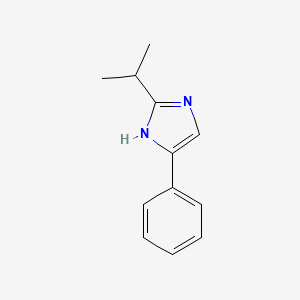
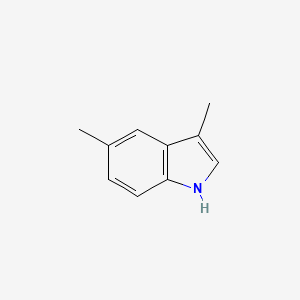
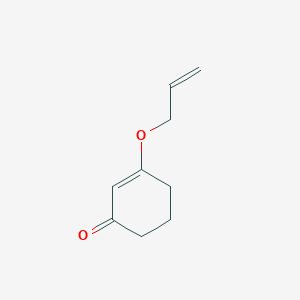
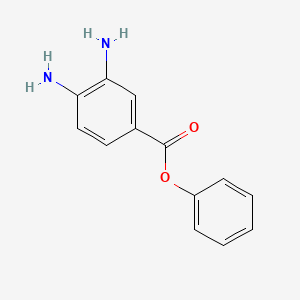


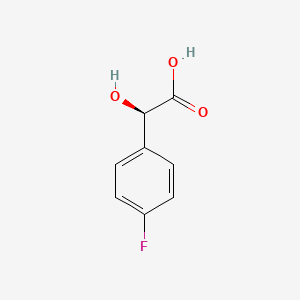
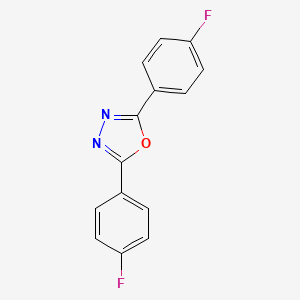
![2-Propenamide, N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-](/img/structure/B3189432.png)
![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-](/img/structure/B3189450.png)


